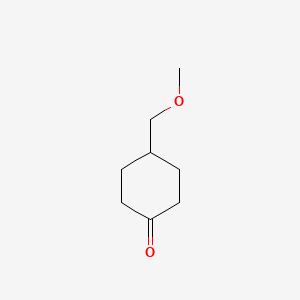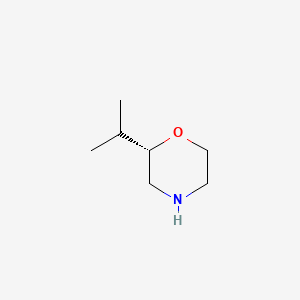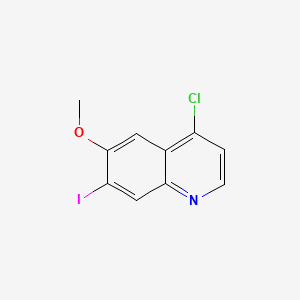![molecular formula C11H11NO B597191 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one CAS No. 1251008-65-7](/img/structure/B597191.png)
2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one is a heterocyclic compound with a unique structure that includes both nitrogen and oxygen atoms within a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopentadiene derivative, followed by oxidation to form the desired product. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and may be conducted at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents under inert atmospheres.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated cyclic amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism by which 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and producing desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-7-one
- 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-6-one
Uniqueness
2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one is unique due to its specific ring structure and the position of the nitrogen and oxygen atoms. This configuration imparts distinct chemical and physical properties, making it suitable for applications that similar compounds may not be able to fulfill. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields further highlight its uniqueness.
Propriétés
IUPAC Name |
(3aR,8bR)-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFMGDZXFWPZFB-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C(=O)C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B597111.png)


![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)







![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)
